N-[(1H-Indol-3-yl)acetyl]-L-cysteine
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Overview
Description
®-2-(2-(1H-Indol-3-yl)acetamido)-3-mercaptopropanoic acid is a complex organic compound that features an indole ring, an acetamido group, and a mercaptopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(1H-Indol-3-yl)acetamido)-3-mercaptopropanoic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
®-2-(2-(1H-Indol-3-yl)acetamido)-3-mercaptopropanoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The acetamido group can be reduced to amines.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated or nitrated indoles.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2-(1H-Indol-3-yl)acetamido)-3-mercaptopropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocycles and polymers .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its indole moiety is known to interact with various biological targets, making it useful in studying enzyme mechanisms and protein interactions .
Medicine
In medicine, ®-2-(2-(1H-Indol-3-yl)acetamido)-3-mercaptopropanoic acid is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
Industrially, this compound is used in the development of new materials, including polymers and composites with specific functional properties .
Mechanism of Action
The mechanism of action of ®-2-(2-(1H-Indol-3-yl)acetamido)-3-mercaptopropanoic acid involves its interaction with various molecular targets. The indole ring can bind to specific receptors, modulating their activity. The acetamido and mercaptopropanoic acid groups can interact with enzymes, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
®-2-(2-(1H-Indol-3-yl)acetamido)-3-mercaptopropanoic acid is unique due to its combination of an indole ring with acetamido and mercaptopropanoic acid groups. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
57105-44-9 |
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Molecular Formula |
C13H14N2O3S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C13H14N2O3S/c16-12(15-11(7-19)13(17)18)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,11,14,19H,5,7H2,(H,15,16)(H,17,18)/t11-/m0/s1 |
InChI Key |
ZVVKJTBQKKDVMJ-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
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